ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
CAS No.: 870243-07-5
Cat. No.: VC11610999
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate - 870243-07-5](/images/no_structure.jpg)
CAS No. | 870243-07-5 |
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Molecular Formula | C10H8ClNO3 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H8ClNO3/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |
Standard InChI Key | AWTBVNLGTIJRKZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=NC=C2O1)Cl |
Structural and Molecular Characteristics
The molecular formula of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is , with a molecular weight of 253.64 g/mol. The fused bicyclic system consists of a furan ring (oxygen-containing) annulated to a pyridine ring (nitrogen-containing), creating a planar aromatic framework. The chlorine substituent at the 4-position enhances electrophilic reactivity, while the ethyl ester group at the 2-position provides a handle for further functionalization .
Key structural features:
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Furo[2,3-c]pyridine core: The fusion occurs between the 2,3-positions of the furan and the c-face of the pyridine.
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Chlorine substituent: Positioned para to the nitrogen atom, influencing electronic distribution and intermolecular interactions.
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Ethyl carboxylate: A versatile functional group amenable to hydrolysis, aminolysis, or transesterification.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves multi-step routes:
Route 1: Cyclization of O-Alkylated Precursors
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O-Alkylation: Ethyl 3-hydroxypyridine-4-carboxylate is treated with ethyl bromoacetate in the presence of a base (e.g., KCO) to form an intermediate diester .
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Cyclization: Intramolecular Perkin condensation under acidic conditions (e.g., HSO) yields the fused furopyridine core .
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Chlorination: Electrophilic chlorination using Cl or SOCl introduces the 4-chloro substituent .
Route 2: Regioselective Lithiation
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Lithiation: Furo[2,3-c]pyridine undergoes regioselective lithiation at the 4-position using n-BuLi/LiDMAE, followed by quenching with ClSiMe to install the chlorine atom .
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Esterification: Subsequent carboxylation with CO and ethanolysis yields the ethyl ester .
Table 1: Comparison of Synthesis Methods
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
O-Alkylation/Cyclization | 45–55 | Scalability, minimal byproducts | Requires harsh acidic conditions |
Regioselective Lithiation | 60–70 | Precise functional group introduction | Sensitive to moisture and air |
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The 4-chloro group undergoes nucleophilic displacement with amines, alkoxides, or thiols under SNAr conditions. For example, reaction with morpholine in DMF at 100°C replaces chlorine with a morpholino group .
Ester Hydrolysis and Derivatives
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH, enabling conversion to amides or acyl chlorides. In one study, hydrolysis followed by coupling with piperazine yielded a carboxamide derivative with enhanced solubility.
Table 2: Common Derivatives and Applications
Derivative | Synthetic Route | Application |
---|---|---|
Carboxylic Acid | NaOH/EtOH hydrolysis | Intermediate for metal-organic frameworks |
Amide | EDCl/HOBt coupling with amines | Kinase inhibitor precursors |
Thioester | Reaction with Lawesson’s reagent | Radioligand synthesis |
Applications in Medicinal Chemistry
Factor XIIa Inhibitors
Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate derivatives have been explored as Factor XIIa inhibitors, targeting thrombotic disorders. Substitution at the 4-position with sulfonamide groups yielded compounds with IC values < 100 nM in enzymatic assays .
TYK2 Kinase Inhibitors
Industrial Production and Optimization
Large-scale production employs continuous flow reactors to enhance reaction efficiency. Key parameters include:
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Temperature control: 60–80°C for cyclization steps to minimize side reactions.
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Catalyst systems: Heterogeneous catalysts (e.g., zeolites) reduce purification needs.
Case Study: A pilot plant achieved 85% purity and 70% yield using a tandem flow system for O-alkylation and cyclization.
Recent Research Advancements
Photocatalytic C–H Functionalization
Visible-light-mediated C–H activation enables direct arylation at the 3-position, bypassing pre-functionalized intermediates. Using Ru(bpy)Cl as a photocatalyst, aryl boronic acids couple with the furopyridine core in 62–78% yields .
Computational Modeling
DFT studies reveal that the chlorine atom lowers the LUMO energy (-1.8 eV vs. -1.2 eV for unsubstituted analogs), facilitating electrophilic attack at the 5-position .
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